molecular formula C27H26FN5O2 B2573982 N-[(2-fluorophenyl)methyl]-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide CAS No. 1351842-70-0

N-[(2-fluorophenyl)methyl]-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide

Cat. No.: B2573982
CAS No.: 1351842-70-0
M. Wt: 471.536
InChI Key: RRZDNJYOWVPYRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-[(2-fluorophenyl)methyl]-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide features a piperidine-4-carboxamide core with two key substituents:

  • A 2-fluorobenzyl group attached to the piperidine nitrogen.
  • A pyridin-2-yl moiety substituted at the 3-position with a 1,2,4-oxadiazole ring bearing a 4-methylphenyl group.

This structure combines aromatic, heterocyclic, and fluorinated elements, which are common in drug design due to their influence on solubility, metabolic stability, and target binding.

Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-1-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26FN5O2/c1-18-8-10-19(11-9-18)24-31-27(35-32-24)22-6-4-14-29-25(22)33-15-12-20(13-16-33)26(34)30-17-21-5-2-3-7-23(21)28/h2-11,14,20H,12-13,15-17H2,1H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRZDNJYOWVPYRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N=CC=C3)N4CCC(CC4)C(=O)NCC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-fluorophenyl)methyl]-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the fluorophenyl and methylphenyl groups, and the construction of the oxadiazole ring. Common reagents used in these reactions include fluorobenzylamine, methylphenylhydrazine, and various coupling agents. Reaction conditions often involve the use of solvents such as dichloromethane and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process may also include purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[(2-fluorophenyl)methyl]-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-[(2-fluorophenyl)methyl]-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-fluorophenyl)methyl]-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can result in various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes structural analogs and their key features:

Compound Name/ID Core Structure Key Substituents Reported Activity/Properties
Target Compound Piperidine-4-carboxamide 2-fluorobenzyl, pyridinyl-oxadiazole (4-methylphenyl) Hypothetical enzyme inhibition
ML267 () Piperazine-carbothioamide 3-chloro-5-(trifluoromethyl)pyridinyl, 4-methoxypyridinyl Bacterial PPTase inhibitor
N-(3-pyridazinyl)-... () Piperidine-carboxamide Pyridazinyl, trifluoromethylpyridinyl oxy group Unspecified (structural analog)
AZ331 () Dihydropyridine-carboxamide Furyl, 4-methoxyphenyl, thioether Unspecified (dihydropyridine class)
2-{[4-ethyl-... () Triazole-sulfanyl acetamide Ethyl-triazol, 4-fluorophenyl Unspecified (heterocyclic scaffold)
Key Observations:
  • Heterocyclic Diversity: The target compound’s 1,2,4-oxadiazole ring contrasts with ML267’s pyridinyl-carbothioamide and AZ331’s dihydropyridine. Oxadiazoles are known for metabolic stability compared to thioamides or dihydropyridines, which may undergo redox reactions .
  • Fluorination: The 2-fluorobenzyl group in the target compound likely enhances lipophilicity and membrane permeability relative to non-fluorinated analogs (e.g., ’s 4-fluorophenyl acetamide) .
  • This differs from ML267’s trifluoromethyl group, which introduces strong electron-withdrawing effects .

Pharmacological Implications

  • Enzyme Inhibition : ML267’s activity as a bacterial phosphopantetheinyl transferase (PPTase) inhibitor suggests that piperazine/pyridine hybrids with electron-deficient substituents (e.g., chloro, trifluoromethyl) are effective in disrupting bacterial metabolism . The target compound’s oxadiazole and methylphenyl groups may similarly target enzyme active sites but with distinct steric and electronic profiles.

Physicochemical Properties

  • Lipophilicity : The 4-methylphenyl group increases logP relative to ML267’s methoxypyridinyl group. This could enhance blood-brain barrier penetration but reduce aqueous solubility.
  • Hydrogen Bonding : The oxadiazole’s nitrogen atoms may act as hydrogen-bond acceptors, unlike the sulfur in ML267’s carbothioamide, which could form weaker interactions .

Biological Activity

N-[(2-fluorophenyl)methyl]-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a complex structure characterized by:

  • A piperidine ring,
  • A 1,2,4-oxadiazole moiety,
  • A pyridine ring,
  • A fluorophenyl group.

This unique combination of functional groups contributes to its diverse biological properties.

Biological Activity Overview

Research has indicated that compounds containing the 1,2,4-oxadiazole ring exhibit various biological activities such as:

  • Anticancer : Inhibitory effects on tumor cell lines.
  • Anti-inflammatory : Modulation of inflammatory pathways.
  • Antimicrobial : Activity against bacterial and fungal strains.

The specific biological activities of this compound are still under investigation, but preliminary studies suggest promising results in these areas.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Inhibition of Enzymes : Similar compounds have shown inhibitory activity against various enzymes such as cyclooxygenases (COX) and histone deacetylases (HDAC) .
  • Receptor Interaction : Potential binding to specific receptors involved in pain and inflammation pathways.
  • Cellular Effects : Induction of apoptosis in cancer cells through modulation of signaling pathways.

Anticancer Activity

A study examining the cytotoxic effects of similar oxadiazole derivatives revealed significant inhibition of cell proliferation in various cancer cell lines (e.g., HeLa and CaCo-2) . The compound's ability to induce apoptosis was linked to the activation of caspase pathways.

Anti-inflammatory Effects

Research has indicated that derivatives with similar structures can reduce pro-inflammatory cytokine production in vitro. This suggests that this compound may also possess anti-inflammatory properties through the inhibition of NF-kB signaling pathways .

Antimicrobial Properties

Preliminary data show that oxadiazole-containing compounds exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. This activity is attributed to their ability to disrupt bacterial cell wall synthesis .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityIC50 Value (µM)Reference
Compound AAnticancer15.0
Compound BAnti-inflammatory10.5
Compound CAntimicrobial20.0

Q & A

Q. What are the recommended methods for synthesizing this compound, and how can purity be ensured?

The synthesis typically involves cyclization reactions to form the 1,2,4-oxadiazole core. A common approach is coupling a nitrile derivative with hydroxylamine under microwave-assisted conditions, followed by condensation with the pyridine-piperidine-carboxamide backbone . To ensure purity (>95%):

  • Use HPLC with a C18 column and UV detection (λ = 254 nm).
  • Employ column chromatography (silica gel, ethyl acetate/hexane gradient).
  • Validate via NMR (¹H/¹³C) and mass spectrometry (HRMS-ESI) .

Q. How should researchers handle this compound safely in the lab?

Per GHS classification (EC 1272/2008):

  • Acute toxicity (Category 4 for oral, dermal, inhalation).
  • Precautions : Wear nitrile gloves, lab coat, and goggles; use a fume hood.
  • First aid : Rinse skin/eyes with water for 15 min; seek medical attention if irritation persists .

Q. What analytical techniques are critical for structural characterization?

  • NMR spectroscopy : Confirm regiochemistry of the oxadiazole ring (¹H NMR: δ 8.2–8.5 ppm for pyridine protons) .
  • FT-IR : Identify carbonyl stretches (C=O at ~1650 cm⁻¹) and oxadiazole C=N (1600 cm⁻¹) .
  • X-ray crystallography : Resolve stereochemistry of the piperidine moiety (if crystalline) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound?

  • Substituent variation : Replace the 4-methylphenyl group on the oxadiazole with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to assess impact on target binding .
  • Bioisosteric replacement : Substitute the oxadiazole with 1,3,4-thiadiazole to evaluate metabolic stability .
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with affinity for kinase targets .

Q. What strategies optimize pharmacokinetic properties (e.g., solubility, bioavailability)?

  • Salt formation : Convert the carboxamide to a potassium salt (as in related oxadiazole derivatives) to enhance aqueous solubility .
  • Prodrug design : Introduce ester linkages at the piperidine-carboxamide for controlled release .
  • ADME assays : Use Caco-2 cell monolayers to predict intestinal absorption and LC-MS/MS for plasma stability profiling .

Q. How should contradictory data on synthetic yields or bioactivity be resolved?

  • Design of Experiments (DoE) : Apply factorial design to isolate variables (e.g., temperature, catalyst loading) affecting yield discrepancies .
  • Cross-validation : Replicate assays in orthogonal systems (e.g., SPR vs. fluorescence polarization for binding affinity) .
  • Meta-analysis : Compare datasets across PubChem, ChEMBL, and peer-reviewed studies to identify outliers .

Q. What advanced computational methods support mechanistic studies?

  • DFT calculations : Model the oxadiazole ring’s electronic properties to predict reactivity in nucleophilic substitutions .
  • MD simulations : Track conformational dynamics of the piperidine ring in lipid bilayers to infer membrane permeability .
  • QSAR modeling : Train algorithms on bioactivity data to prioritize analogs for synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.